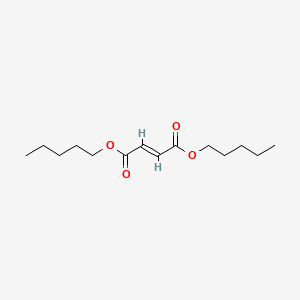

Dipentyl fumarate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dipentyl (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O4/c1-3-5-7-11-17-13(15)9-10-14(16)18-12-8-6-4-2/h9-10H,3-8,11-12H2,1-2H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCMRHDORQSGIS-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C=CC(=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC(=O)/C=C/C(=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20314-74-3 | |

| Record name | Diamyl fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020314743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIAMYL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WQZ5X9XLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Esterification Reactions for Dipentyl Fumarate (B1241708) Synthesis

The most direct method for synthesizing dipentyl fumarate is the esterification of fumaric acid with pentanol (B124592). This process involves the formation of two ester linkages, typically requiring a catalyst to proceed at a reasonable rate.

The classical method for producing dialkyl fumarates is the Fischer esterification, which involves reacting fumaric acid with an alcohol in the presence of a strong acid catalyst. In the case of this compound, fumaric acid is reacted with pentanol. The reaction is an equilibrium process, and to drive it towards the product side, the alcohol is often used in excess as the solvent. masterorganicchemistry.com

Strong acids such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) are commonly employed as catalysts. masterorganicchemistry.com The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol (pentanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com For dicarboxylic acids like fumaric acid, this process occurs at both carboxylic acid groups to yield the diester. masterorganicchemistry.com The amount of acid catalyst used can influence the reaction kinetics, with higher catalyst concentrations leading to a faster equilibrium. google.comgoogle.com An essential consideration in this process is the removal of water, which is a byproduct of the reaction. google.com In some processes, particularly when starting with wet fumaric acid, an initial azeotropic distillation step is performed to remove water before the addition of the esterification catalyst to ensure high yields. google.com

Beyond traditional strong acids, various other catalytic systems have been explored for the synthesis of fumarate esters. These alternatives are often sought to improve yields, reduce reaction times, or provide milder reaction conditions. Lewis acids, for instance, can be used to catalyze the esterification and isomerization of maleic anhydride (B1165640) derivatives to fumarates in a one-pot process. wipo.int

In some methods, the isomerization of the corresponding maleate (B1232345) ester (dipentyl maleate) to the fumarate ester is a key step, as maleic anhydride is a common starting material. researchgate.net This isomerization can be catalyzed by various agents, including ammonium (B1175870) chloride or ammonium carbonate, at elevated temperatures. google.com Organocatalysts, such as imidazole (B134444) and thiourea, have also been demonstrated to be effective in related syntheses, offering a metal-free alternative for esterification and isomerization reactions. google.comrsc.org

The table below summarizes various catalytic approaches relevant to fumarate ester synthesis.

| Catalyst Type | Example(s) | Role in Synthesis | Reference(s) |

| Brønsted Acid | Sulfuric Acid (H₂SO₄), Tosic Acid (TsOH) | Direct esterification of fumaric acid. | masterorganicchemistry.comgoogle.com |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Isomerization of maleate to fumarate. | google.com |

| Ammonium Salts | Ammonium Chloride (NH₄Cl) | Isomerization of maleate diester to fumarate diester. | google.com |

| Organocatalyst | Thiourea, Imidazole | Isomerization of maleate to fumarate; potential for esterification. | google.comrsc.org |

| Metal-based | Titanium Isopropoxide (TIS), Tin-based catalysts | Polyesterification, indicating high esterification activity. | researchgate.net |

The precursor to this compound, fumaric acid, has been identified by the U.S. Department of Energy as one of the top bio-based platform chemicals. lsuagcenter.com Conventionally, fumaric acid is produced from petrochemical sources through the isomerization of maleic acid, which is derived from the oxidation of benzene (B151609) or butane. inrs.caresearchgate.net However, significant research has focused on producing fumaric acid through fermentation, presenting a more sustainable and renewable pathway. lsuagcenter.cominrs.ca

Fungi belonging to the genus Rhizopus, particularly Rhizopus oryzae, are highly effective at producing fumaric acid from various carbon sources. lsuagcenter.comresearchgate.net While pure glucose is a preferred feedstock, efforts are underway to use less expensive and non-food agricultural residues like sugarcane bagasse. lsuagcenter.com The production process often involves a two-stage fermentation: a seed culture stage to promote fungal growth, followed by an acid production stage where growth is limited (e.g., by nitrogen reduction) to encourage the overproduction of fumaric acid. lsuagcenter.com This bio-derived fumaric acid serves as a direct, renewable feedstock for subsequent chemical esterification with pentanol to produce this compound, thereby making the entire manufacturing process greener. researchgate.net

Alternative Catalytic Systems in Fumarate Ester Synthesis

Fundamental Organic Reactions of this compound

The chemical reactivity of this compound is centered on its two primary functional groups: the carbon-carbon double bond and the ester moieties. These sites allow for a range of transformations, including oxidation and reduction.

The carbon-carbon double bond in this compound is susceptible to oxidation by various reagents. Oxidation can lead to several different chemical entities depending on the strength and type of oxidizing agent used. For instance, treatment with a peroxy acid would lead to the formation of dipentyl 2,3-epoxysuccinate.

With stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), oxidative cleavage of the double bond can occur. This cleavage would break the four-carbon backbone, resulting in the formation of pentyl oxoacetate or further oxidation products depending on the reaction conditions. The ester groups themselves are generally stable to oxidation under these conditions. In biological or biomimetic contexts, reactive oxygen species (ROS) can also interact with the double bond, initiating peroxidation reactions. scifiniti.com

This compound can undergo reduction at either the carbon-carbon double bond or the ester groups, depending on the reducing agent and reaction conditions.

Catalytic hydrogenation, typically using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd) or platinum (Pt), will selectively reduce the carbon-carbon double bond. This transformation yields dipentyl succinate, saturating the alkene without affecting the ester groups.

Conversely, strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester functionalities. The reaction of this compound with an excess of LiAlH₄, followed by an aqueous workup, would cleave the ester bonds and reduce the resulting carboxylates to alcohols. This process yields two primary products: 1,4-butanediol (B3395766) from the fumarate backbone and pentanol from the ester alkyl chains. In this powerful reduction, the carbon-carbon double bond would also be reduced to a single bond. The table below outlines the expected products from different reduction pathways.

| Reagent / Condition | Functional Group Targeted | Primary Product(s) |

| H₂ / Pd | Carbon-Carbon Double Bond | Dipentyl succinate |

| LiAlH₄ | Ester Groups and C=C Double Bond | 1,4-butanediol, Pentanol |

| NaBH₄ | Ester Groups (slowly) | Reduction is generally slow or requires specific conditions; may yield a mixture of partially and fully reduced products. |

Nucleophilic Substitution Reactivity of the Ester Moiety

The ester groups in this compound are susceptible to nucleophilic substitution, a fundamental reaction class for esters. This reactivity allows for the modification of the pentyl groups, leading to a variety of other fumarate esters or different functional groups.

Transesterification is a key example of nucleophilic substitution at the ester carbonyl. In this process, an alcohol reacts with the ester in the presence of an acid or base catalyst, resulting in the exchange of the original alcohol component. wikipedia.org For this compound, reaction with a different alcohol (R'-OH) would lead to the formation of a new fumarate diester and pentanol. The reaction proceeds through a tetrahedral intermediate and its equilibrium can be shifted by removing the pentanol as it is formed. wikipedia.org This method is widely applied in the synthesis of polyesters where diesters like dimethyl terephthalate (B1205515) undergo transesterification with diols. wikipedia.org

Amidation represents another significant nucleophilic substitution reaction. Here, amines act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This reaction typically requires heating and can be catalyzed. The reaction of this compound with an amine would yield the corresponding fumaric acid diamide (B1670390) and pentanol. The mechanism involves the formation of a tetrahedral intermediate which then collapses to expel the pentoxide leaving group. In some cases, this reaction can be part of a more complex sequence, such as in the base-catalyzed displacement of a triphenylphosphonium group where a fumaric acid derivative is formed. researchgate.net

The reactivity of the ester group towards nucleophiles is influenced by both electronic and steric factors. numberanalytics.com The electron-withdrawing nature of the adjacent carbonyl group and the carbon-carbon double bond enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.

| Reaction Type | Nucleophile | General Products | Key Mechanistic Feature |

|---|---|---|---|

| Transesterification | Alcohol (R'-OH) | Different Fumarate Ester + Pentanol | Formation of a tetrahedral intermediate. wikipedia.org |

| Amidation | Amine (R'-NH2) | Fumaric Acid Diamide + Pentanol | Nucleophilic attack by the amine on the carbonyl carbon. |

Advanced Mechanistic Investigations of this compound Reactivity

Modern computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions. For fumarate esters, these studies have shed light on the intricacies of cycloaddition reactions and the nature of the intermediates involved.

Cycloaddition Reaction Mechanisms Involving Fumarate Esters (e.g., [3+2] Cycloadditions)

Fumarate esters are excellent dipolarophiles in [3+2] cycloaddition reactions, a class of pericyclic reactions that are crucial for the synthesis of five-membered heterocyclic rings. nih.gov These reactions involve the addition of a 1,3-dipole to the fumarate double bond. nih.gov

The mechanism of [3+2] cycloadditions has been a subject of extensive study. While initially proposed as a concerted process by Huisgen, later work by Firestone suggested a stepwise mechanism involving a diradical intermediate. nih.gov More recent investigations, particularly those employing Molecular Electron Density Theory (MEDT), have provided a more nuanced understanding, classifying these reactions based on the electronic nature of the reactants. nih.gov

For instance, the [3+2] cycloaddition of trimethylsilyldiazoalkanes with diethyl fumarate has been shown to proceed via a one-step, polar, zw-type (zwitterionic) mechanism. researchgate.netmdpi.com The reaction is characterized by a high degree of asynchronicity in bond formation. luisrdomingo.com The stereospecificity of these reactions, where diethyl fumarate (trans) and diethyl maleate (cis) yield different stereoisomers, is a key characteristic. beilstein-journals.orgopenstax.org The presence of bulky substituents, like the trimethylsilyl (B98337) group, can influence the stereoselectivity through non-covalent interactions in the transition state. mdpi.com

Role of Reactive Intermediates in this compound Transformations

The nature of intermediates in the reactions of fumarate esters is critical to understanding their reactivity and stereochemical outcomes. Zwitterionic and diradical intermediates have been proposed and, in many cases, computationally and experimentally verified.

In the context of [3+2] cycloadditions, the formation of zwitterionic intermediates is often invoked, especially in polar reactions. mdpi.commdpi.com For example, the reaction of thiocarbonyl ylides with dimethyl dicyanofumarate proceeds through a zwitterionic intermediate, which can be trapped. beilstein-journals.org Similarly, reactions of 1-azabicyclo[1.1.0]butanes with dicyanofumarates form zwitterionic intermediates that can be intercepted by methanol. clockss.org The stability and subsequent reaction pathways of these zwitterions determine the final product distribution. In some cases, these intermediates can undergo competitive cyclizations. mdpi.com

Diradical intermediates are more commonly associated with non-polar cycloaddition reactions. mdpi.com The stepwise nature of certain [4+2] cycloadditions involving fumarate esters, leading to a loss of stereospecificity, suggests the involvement of diradical intermediates. mdpi.com

| Intermediate Type | Reaction Type | Evidence/Characteristics |

|---|---|---|

| Zwitterionic | Polar [3+2] and [4+2] Cycloadditions | Can be trapped by nucleophiles like methanol. clockss.org Formation influenced by solvent polarity. mdpi.com Leads to stepwise mechanisms. mdpi.commdpi.com |

| Diradical | Non-polar [4+2] Cycloadditions | Can lead to loss of stereospecificity. mdpi.com Proposed in reactions with non-polar addends. mdpi.com |

Molecular Electron Density Theory (MEDT) Applications in Reaction Analysis

Molecular Electron Density Theory (MEDT) has emerged as a powerful paradigm for understanding chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.comeuropa.eu

MEDT has been successfully applied to analyze the cycloaddition reactions of fumarate esters. By examining the electron localization function (ELF), the electronic structure of reactants can be characterized. For example, in the [3+2] cycloaddition of trimethylsilyldiazoalkanes with diethyl fumarate, MEDT analysis revealed that the silyldiazoalkanes have a zwitterionic structure, which dictates their reactivity. researchgate.netmdpi.com

Polymerization Science of Dipentyl Fumarate

Homopolymerization Studies

The homopolymerization of dialkyl fumarates, including dipentyl fumarate (B1241708), is notably challenging due to the significant steric hindrance imposed by the two bulky ester groups flanking the double bond. This steric congestion impedes the approach of radical species and the subsequent propagation steps.

Radical Homopolymerization Kinetics and Mechanisms

The radical homopolymerization of dialkyl fumarates generally proceeds at a very slow rate. The mechanism involves the standard steps of radical polymerization: initiation, propagation, and termination. However, the propagation rate constant is exceptionally low due to the steric hindrance around the double bond. This sluggishness is a characteristic feature of 1,2-disubstituted ethylenes with bulky substituents. rsc.org The polymerization kinetics are often studied under high-pressure conditions, which can help to overcome the steric barriers and increase the polymerization rate. kyoto-u.ac.jp

The initiation is typically achieved using conventional radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) at elevated temperatures. kyoto-u.ac.jpscielo.br The termination step can occur through combination or disproportionation of the growing polymer radicals.

Influence of Steric and Electronic Effects on Homopolymerization

The homopolymerization of dipentyl fumarate is profoundly influenced by both steric and electronic factors.

Steric Effects: The primary factor limiting the homopolymerization of this compound is the steric hindrance from the two pentyl ester groups. rsc.orgmdpi.com These bulky groups shield the carbon-carbon double bond, making it difficult for the growing polymer chain's radical end to approach and add to a new monomer molecule. This steric repulsion significantly increases the activation energy for propagation, resulting in very low polymerization rates and typically low molecular weight polymers under standard conditions. rsc.orgacs.org

Electronic Effects: The two ester groups are electron-withdrawing, which makes the double bond electron-deficient. acs.orgresearchgate.net This electronic nature influences the reactivity of the monomer towards radical species. While electron-withdrawing groups can sometimes enhance radical polymerization, in the case of fumarates, the steric effects dominate and largely suppress homopolymerization. acs.org

Copolymerization Behavior and Monomer Reactivity

This compound exhibits a greater propensity to undergo copolymerization with other vinyl monomers than to homopolymerize. This is a common characteristic of 1,2-disubstituted ethylenes, which often prefer to react with comonomers that have different electronic properties.

Free Radical Copolymerization with Vinyl Monomers

This compound can be copolymerized with a variety of vinyl monomers via free-radical mechanisms. nih.gov These monomers typically act as electron donors, which complements the electron-accepting nature of the fumarate. Common vinyl comonomers include styrene (B11656), vinyl acetate (B1210297), and various acrylates. nih.govresearchgate.net The incorporation of this compound into the polymer chain can modify the properties of the final material, such as its flexibility and thermal stability.

The copolymerization is usually initiated by radical initiators, and the composition of the resulting copolymer depends on the feed ratio of the monomers and their respective reactivity ratios. nih.govitu.edu.tr

Donor-Acceptor Copolymerization Mechanisms

The copolymerization of this compound often proceeds via a donor-acceptor mechanism, particularly when paired with an electron-rich comonomer. rsc.orgresearchgate.net In this mechanism, the electron-deficient fumarate (acceptor) forms a charge-transfer complex (CTC) with the electron-rich monomer (donor). cmu.edu This complex can then be incorporated into the polymer chain as a single unit, often leading to a highly alternating copolymer structure. rsc.orgcmu.edu

The formation of a CTC can significantly enhance the rate of polymerization compared to the individual homopolymerization rates of the monomers. itu.edu.tr This is because the complex has a different reactivity than the free monomers. Spectroscopic techniques are often employed to detect the formation of these charge-transfer complexes. cmu.edu

Determination of Monomer Reactivity Ratios

Monomer reactivity ratios (r1 and r2) are crucial parameters that describe the relative reactivity of a growing polymer radical ending in one monomer unit towards adding the same monomer versus the other comonomer. These ratios are determined experimentally by carrying out copolymerizations at various monomer feed compositions and analyzing the resulting copolymer composition, often at low conversions. scielo.brscielo.org

Methods like the Fineman-Ross and Kelen-Tüdős methods are commonly used to calculate the reactivity ratios from the experimental data. scielo.brscielo.org For a copolymerization system involving this compound (M1) and a vinyl monomer (M2), the reactivity ratios would be defined as:

r1 = k11 / k12 : The ratio of the rate constant for the addition of M1 to a growing chain ending in M1 (k11) to the rate constant for the addition of M2 to a growing chain ending in M1 (k12).

r2 = k22 / k21 : The ratio of the rate constant for the addition of M2 to a growing chain ending in M2 (k22) to the rate constant for the addition of M1 to a growing chain ending in M2 (k21).

The values of r1 and r2 dictate the copolymer structure. For many systems involving dialkyl fumarates and electron-donating monomers, the product of the reactivity ratios (r1r2) is often close to zero, indicating a strong tendency towards alternation. nih.gov

Polymerization Kinetics and Network Formation

Time-Resolved Polymerization Studies

Time-resolved spectroscopic techniques, such as Time-Resolved Electron Paramagnetic Resonance (TR-EPR) and Fourier-Transform Electron Spin Resonance (FT-ESR), are powerful tools for investigating the initial stages of polymerization. researchgate.net These methods allow for the direct observation of short-lived radical species generated during photo-initiation and their subsequent reactions. researchgate.net

Studies on diethyl fumarate (DEF) and its cis-isomer, diethyl maleate (B1232345) (DEM), using TR-EPR have shown that the photo-generated initiator radicals add to the double bond of the monomers. researchgate.net A key finding is that the adduct radicals formed from both DEF and DEM possess the same structure. This is because the conversion of the double bond to a single bond upon radical addition allows for internal rotation, leading to the most stable radical conformation. researchgate.net

More recent research on diallyl fumarate (DF), a related monomer, employed time-resolved ¹H-NMR to monitor functional group conversion during thiol-ene photopolymerization. rsc.orgrsc.org These experiments revealed that different ene functionalities within the same monomer exhibit varied reactivity. For example, in triene monomers containing both terminal allyl groups and internal fumarate groups, thiol addition occurs preferentially and rapidly at the terminal allyl positions, while the homopolymerization of the fumarate groups is a slower, stereochemistry-dependent process. rsc.orgrsc.org Such studies highlight how reaction kinetics can be controlled by monomer structure and stereochemistry. rsc.orgresearchgate.net

Table 1: Kinetic Parameters for Radical Addition to Fumarate Analogs (Note: Data is for related fumarate compounds as specific data for this compound is not available in the cited literature.)

| Monomer | Technique | Observation | Reference |

|---|---|---|---|

| Diethyl Fumarate (DEF) | TR-EPR | Formation of a stable adduct radical upon photo-initiation. | researchgate.net |

| Diallyl Fumarate (DF) | ¹H-NMR | Slower homopolymerization of the internal fumarate group compared to thiol addition at allyl groups. | rsc.orgrsc.org |

Gelation Dynamics and Crosslinking in Polymer Networks

The formation of a three-dimensional polymer network from monomers like this compound is characterized by the gel point, the critical conversion at which an infinite network first appears. The dynamics of gelation and the final properties of the crosslinked network are intrinsically linked to the polymerization kinetics. rsc.org

In systems that proceed through mixed-mode polymerization (e.g., step-growth and chain-growth), such as the thiol-ene polymerization of diallyl fumarate, even a small amount of chain-growth homopolymerization can significantly accelerate the onset of gelation. rsc.org In-situ photo-rheology is a key technique used to monitor the evolution of the storage modulus (G') and loss modulus (G''), with the gel point typically defined as the crossover point where G' exceeds G''. rsc.org

The structure of the fumarate monomer plays a crucial role. For example, in networks formed from diallyl fumarate, continued light exposure after initial gelation leads to a significant increase in crosslinking density and stiffness. rsc.org This is attributed to the slower, but persistent, homopolymerization of the fumarate double bonds, which adds chain-growth crosslinks to the initial step-growth network. rsc.orgrsc.org The resulting network architecture becomes more heterogeneous, which can be observed by a broadening of the glass transition peak in dynamic mechanical analysis (DMA). rsc.org

The crosslinking density in fumarate-based polymer networks, such as those derived from poly(propylene fumarate) (PPF) or poly(ε-caprolactone fumarate) (PCLF), can be controlled by several factors. nih.govnih.gov These include the molecular weight of the prepolymer and the concentration of the crosslinking agent or initiator. nih.govnih.gov Higher crosslinking density generally leads to reduced swelling and altered mechanical properties. nih.gov The degradation of these networks is also influenced by crosslinking density, with lower density networks typically showing greater mass loss over time. nih.gov

Photopolymerization Characteristics and Applications

Photopolymerization is a versatile method for curing fumarate-based resins, offering rapid reaction times with minimal heat generation. rsc.orgutwente.nl This technique is widely used to create crosslinked polymer networks for applications ranging from dental materials to 3D printing. rsc.orgmdpi.com The process relies on a photoinitiator that absorbs light (typically UV) and generates reactive radical species to initiate polymerization. mdpi.com Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) is a commonly used photoinitiator in these systems. rsc.orgacs.org

The reactivity of fumarate double bonds in photopolymerization is generally lower compared to (meth)acrylates. utwente.nl However, their polymerization can be significantly accelerated by copolymerization with a suitable comonomer, such as N-vinyl-2-pyrrolidone (NVP). utwente.nl The photopolymerization of divinyl fumarate is particularly interesting, as the molecule's electronic structure—with electron-poor fumarate double bonds and electron-rich vinyl ester double bonds—heavily influences its copolymerization behavior. researchgate.net

In thiol-ene photopolymerizations, the stereochemistry of the fumarate group is critical. The trans-isomer (fumarate) is more reactive towards homopolymerization than the cis-isomer (maleate). rsc.orgrsc.org Thiyl radicals can catalyze the isomerization of maleates to the more reactive fumarates via an addition-elimination pathway, enabling their participation in polymerization. rsc.org This mixed-mechanism polymerization, combining fast thiol-ene "click" reactions with slower fumarate homopolymerization, allows for tunable network properties based on the light exposure dose. rsc.org This enables advanced applications like grayscale patterning and 3D printing of materials with spatially varying mechanical properties, from rubbery to glassy, within a single monolithic part. rsc.orgrsc.org

Polymer Microstructure and Architecture from this compound

Stereoregularity and Stereochemistry in Polymerization

The stereochemistry of the monomer is a fundamental factor that dictates the microstructure of the resulting polymer. This compound possesses a trans-configuration at its carbon-carbon double bond, which is a key structural feature influencing the stereochemistry of the polymer backbone during polymerization. rsc.orgdokumen.pub

During radical polymerization, the addition to the trans-double bond of the fumarate leads to a specific stereochemical arrangement in the polymer chain. This is in contrast to its cis-isomer, dipentyl maleate. The trans-geometry of fumarates generally leads to polymers with a more regular structure compared to those derived from maleates. In the context of unsaturated polyesters, it is known that materials containing predominantly fumarate units exhibit different physical properties, such as higher viscosity, compared to those with a majority of maleate units. acs.org

The preparation of unsaturated copolyesters with controlled ratios of maleate (cis) and fumarate (trans) isomers is a significant challenge, as the cis units tend to isomerize to the more stable trans units during polymerization. researchgate.net However, methods have been developed to synthesize stereochemistry-controllable poly(butylene maleate-co-butylene fumarate) copolyesters. researchgate.net These studies show that as the cis content increases, the polymer can transition from a semicrystalline state to a completely amorphous one, demonstrating that the stereochemical composition is a powerful tool for tuning thermal and mechanical properties. researchgate.net

In thiol-ene photopolymerization, the stereochemistry of fumarate and maleate groups directly impacts the evolution of the network architecture. The higher reactivity of the fumarate group towards chain-growth homopolymerization leads to networks that become significantly stiffer and more glass-like with increased light exposure, a feature not as pronounced with maleate-derived networks. rsc.org This stereochemistry-dependent reactivity allows for precise control over the final material properties. rsc.orgrsc.org While template polymerization has been used to create highly stereoregular poly(methyl methacrylate), achieving such precise control over the stereochemical structure of polyfumarates remains a complex endeavor. nih.gov

Chain Rigidity and Conformational Analysis of Fumarate Polymers

The inherent rigidity of the polymer backbone is a defining characteristic of poly(fumarates), including poly(this compound). This rigidity stems from the presence of the carbon-carbon double bond within the fumarate repeating unit, which restricts free rotation. mdpi.commdpi.com This structural constraint leads to a more extended and less flexible polymer chain compared to analogous polyesters derived from saturated dicarboxylic acids. mdpi.com

The rigidity of the main chain in polymers can be quantified by the Kuhn segment length (A), with polymers having a Kuhn segment length greater than 10 nm often being classified as rigid-chain polymers. mdpi.com Factors that increase the equilibrium rigidity of a polymer chain include the presence of double bonds, cyclic structures, and ladder-like architectures, all of which limit rotational freedom. mdpi.com In the case of poly(fumarates), the double bond in the backbone is a primary contributor to their increased chain rigidity. mdpi.com

Table 1: Factors Influencing Chain Rigidity in Fumarate Polymers

| Structural Feature | Effect on Chain Rigidity | Reference |

| Carbon-Carbon Double Bond | Increases rigidity by restricting rotation. | mdpi.commdpi.com |

| Trans Conformation | Leads to a more extended and less flexible chain. | acs.org |

| Bulky Side Groups | Can influence packing and overall conformation. | kpi.ua |

| Cyclic or Ladder Structures | Significantly increases chain stiffness. | mdpi.com |

Design of Branched and Crosslinked Polymeric Structures

The unsaturated nature of the fumarate double bond in poly(this compound) provides a reactive site for designing both branched and crosslinked polymeric architectures. These modifications are crucial for tailoring the material's properties for specific applications.

Branched Polymers:

The synthesis of branched polymers from poly(this compound) can be achieved through various methods, including reactive extrusion. researchgate.net This process can involve the use of a polyfunctional monomer that reacts with the fumarate backbone to create branching points. researchgate.net Another approach involves the "A2 + B3" polymerization method, where a difunctional monomer (A2), like fumaric acid, is reacted with a trifunctional monomer (B3), such as glycerol, to produce a hyperbranched polyester. wright.edu Controlling the molar ratio of the monomers and the reaction temperature is critical to prevent gelation and to achieve desired molecular weights. wright.edu The introduction of branches can significantly alter the rheological properties and melt strength of the polymer.

Crosslinked Polymers:

Crosslinking transforms the linear or branched polymer chains into a three-dimensional network, which significantly enhances mechanical strength and thermal stability. google.com For poly(fumarates), crosslinking is typically achieved through free radical polymerization of the carbon-carbon double bonds present in the polymer backbone. mdpi.com

This process can be initiated by various means, including:

Photo-initiation: Using photoinitiators like bisacylphosphine oxide (BAPO) and UV irradiation to generate radicals. researchgate.net

Thermal initiation: Utilizing redox pair initiators such as ammonium (B1175870) persulfate and N,N,N',N'-tetramethylethylenediamine (TEMED). researchgate.net

The crosslinking density, which is the number of crosslinks per unit volume, can be controlled by several factors:

Crosslinking agents: Incorporating multifunctional monomers, such as diacrylates or other vinyl-containing compounds, can increase the efficiency of network formation. researchgate.netrsc.org For example, poly(propylene fumarate)-diacrylate (PPF-DA) has been used as a crosslinking agent for poly(propylene fumarate) (PPF). nih.gov

Monomer-to-crosslinker ratio: Adjusting the ratio of the fumarate polymer to the crosslinking agent allows for precise control over the final network structure and properties. researchgate.net

Reaction conditions: The temperature and duration of the crosslinking reaction also play a crucial role in determining the extent of crosslinking. google.com

The resulting crosslinked networks exhibit properties that are highly dependent on their structure. For example, networks with a lower crosslinking density have been shown to have a higher degradation rate. nih.gov The mechanical properties, such as the compressive modulus, are also directly influenced by the crosslink density. nih.gov

Table 2: Methods for Creating Branched and Crosslinked Fumarate Polymers

| Modification Type | Method | Key Components/Conditions | Resulting Structure | Reference |

| Branched | Reactive Extrusion | Peroxide, polyfunctional acrylate (B77674) monomer | Long-chain branched polypropylene | researchgate.net |

| Branched | A2 + B3 Polycondensation | Fumaric acid (A2), Glycerol (B3) | Hyperbranched polyester | wright.edu |

| Crosslinked | Photo-polymerization | Photoinitiator (e.g., BAPO), UV light | 3D polymer network | researchgate.net |

| Crosslinked | Chemical Crosslinking | Redox initiators (e.g., APS/TEMED) | 3D polymer network | researchgate.net |

| Crosslinked | Click Chemistry | Azide-functionalized polymers, cyclooctyne-functionalized PPF | Bioorthogonally crosslinked network | nih.gov |

Computational Chemistry Investigations

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing for the in-depth study of reaction pathways that are often difficult to probe experimentally.

Transition State Analysis and Activation Energy Determination

The elucidation of a reaction mechanism hinges on identifying the transition states (TS) and intermediates that connect reactants to products. nih.gov A transition state represents the highest energy point along a reaction coordinate. libretexts.org The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. libretexts.org

Computational methods like Density Functional Theory (DFT) can be used to locate and characterize the geometry of transition states. nih.gov For a reaction involving dipentyl fumarate, such as its isomerization to dipentyl maleate (B1232345), computational chemists would model the potential energy surface of the reaction. The process involves proposing a reaction pathway and then using algorithms to find the saddle point on this surface, which corresponds to the transition state. Frequency calculations are then performed to verify the transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

The activation energy can then be calculated as the difference in the Gibbs free energy between the transition state and the reactants (ΔG‡). libretexts.org Lower activation energies correspond to faster reaction rates. libretexts.org

Table 2: Illustrative Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Reactant to Transition State 1 | B3LYP/6-31G(d) | 25.3 |

| Intermediate to Transition State 2 | B3LYP/6-31G(d) | 15.8 |

Note: This table is illustrative and does not represent actual calculated data for this compound. It demonstrates the type of data generated from transition state analysis.

Solvent Effects on Reaction Mechanisms

Solvents can significantly influence reaction rates and even alter reaction mechanisms. nih.govlibretexts.org Computational models can account for solvent effects through either explicit or implicit solvation models. In explicit models, individual solvent molecules are included in the calculation, providing a detailed picture of solvent-solute interactions. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally less expensive way to capture bulk solvent effects. researchgate.net

For a reaction of this compound, the polarity of the solvent could differentially stabilize the reactants, intermediates, and transition states. libretexts.orgdoubtnut.com For instance, in a polar solvent, a polar transition state would be stabilized more than less polar reactants, leading to a lower activation energy and a faster reaction rate. doubtnut.com Conversely, if the reactants are more polar than the transition state, a polar solvent could slow the reaction down. doubtnut.com Computational studies can quantify these effects by calculating the activation energies in different solvent environments. researchgate.netresearchgate.net

Table 3: Illustrative Solvent Effects on the Activation Energy of a Hypothetical this compound Reaction

| Solvent | Dielectric Constant (ε) | Calculated Relative Activation Energy (kcal/mol) |

| Gas Phase | 1 | 0 (Reference) |

| Hexane | 1.9 | -1.2 |

| Dichloromethane | 9.1 | -4.5 |

| Ethanol (B145695) | 24.6 | -6.8 |

| Water | 80.1 | -8.2 |

Note: This table is illustrative, showing the expected trend of decreasing activation energy with increasing solvent polarity for a reaction with a polar transition state.

Molecular Dynamics (MD) Simulations for Dynamic Processes

While quantum mechanics calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular conformations, diffusion, and interactions on a timescale from picoseconds to microseconds.

For this compound, MD simulations could be employed to study its conformational flexibility. The pentyl chains can adopt numerous conformations, and MD simulations would reveal the most populated conformational states and the energy barriers between them. In a solution, MD can also model the diffusion of this compound and its interactions with solvent molecules, providing a dynamic picture of the solvation shell. mdpi.com In the context of a reaction, MD simulations can be used to sample the conformational space of the reactants prior to the chemical transformation, which can be crucial for understanding reaction selectivity. researchgate.net

Analytical Methodologies for Research Characterization

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the molecular structure and functional groups present in dipentyl fumarate (B1241708). Different regions of the electromagnetic spectrum are utilized to investigate various aspects of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Composition Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of dipentyl fumarate. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to confirm the identity and purity of the synthesized monomer.

In ¹H NMR analysis of analogous fumarate esters, specific chemical shifts are indicative of the different proton environments within the molecule. For instance, the protons attached to the double bond of the fumarate backbone (–CH=CH–) typically appear in a distinct region of the spectrum. The ester group's protons (–OCH₂–) also exhibit characteristic signals. For dialkyl fumarates, the signals corresponding to the ester protons are generally observed between δ 4.1 and 4.3 ppm, while the trans-alkene protons are found at approximately δ 6.8–7.0 ppm.

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a separate signal, allowing for the confirmation of the expected number and types of carbon atoms. Spectral data for similar compounds, such as diphenyl fumarate and various poly(fumarate)s, have been successfully analyzed using ¹³C NMR to verify their structures. researchgate.netspectrabase.comspectrabase.com

Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for Fumarate Esters

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Alkene (–CH=CH–) | 6.8–7.0 |

| ¹H | Ester (–OCH₂–) | 4.1–4.3 |

| ¹³C | Carbonyl (C=O) | ~165 |

| ¹³C | Alkene (C=C) | ~134 |

| ¹³C | Alkoxy (–OCH₂–) | ~65 |

Note: The exact chemical shifts for this compound may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In the case of this compound, IR spectroscopy can confirm the presence of key structural features.

The most prominent absorption bands in the IR spectrum of a dialkyl fumarate include the C=O stretching vibration of the ester group, which typically appears around 1720-1730 cm⁻¹. Another key feature is the C=C stretching vibration of the alkene group, which is observed at approximately 1640-1650 cm⁻¹. The trans configuration of the double bond in fumarates can also be confirmed by the presence of a characteristic band around 980 cm⁻¹. For analogous compounds like dibutyl fumarate and dihexyl fumarate, these characteristic peaks are well-documented. spectrabase.comnih.gov

FTIR spectroscopy has been utilized to characterize polymers derived from fumarates, such as poly(4,4-dipropoxy-2,2-diphenyl propane (B168953) fumarate), confirming the integrity of the functional groups after polymerization. spectrabase.comresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | 1720–1730 |

| Alkene (C=C) | Stretch | 1640–1650 |

| C–O (Ester) | Stretch | 1250–1300 and 1150–1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For compounds with chromophores, such as the carbon-carbon double bond and carbonyl groups in this compound, UV-Vis spectroscopy can be used for both qualitative and quantitative analysis.

Fumarate esters exhibit characteristic UV absorption due to the π → π* transition of the conjugated system formed by the double bond and the carbonyl groups. The maximum absorption wavelength (λmax) for dialkyl fumarates is typically observed in the ultraviolet region. For instance, dimethyl fumarate has a λmax around 210 nm. jetir.orgimpactfactor.org This property is often exploited in chromatographic detection. Studies on diphenyl fumarate have also involved the analysis of its UV-Vis absorption spectrum. researchgate.netresearchgate.net

Chromatographic Separations for Compound and Polymer Analysis

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of this compound, and analyzing the molecular weight characteristics of its polymers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for quantifying it in various matrices. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. americanpharmaceuticalreview.com

In a typical RP-HPLC method for a fumarate ester, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. thieme-connect.comgoogle.comnih.gov Detection is frequently carried out using a UV detector set at the λmax of the compound. jetir.orgjetir.org The retention time of the main peak provides a qualitative measure of the compound's identity, while the peak area is used for quantitative assessment of its purity. The absence of significant impurity peaks confirms the high purity of the synthesized this compound. Several HPLC methods have been developed for the analysis of similar compounds like dimethyl fumarate, demonstrating the utility of this technique. jetir.orgresearchgate.net

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution of Polymers

When this compound is used as a monomer to create polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of the resulting polymer. researchgate.net

GPC separates molecules based on their hydrodynamic volume in solution. Larger polymer chains elute from the chromatography column faster than smaller chains. The system is calibrated with a series of polymer standards of known molecular weights to generate a calibration curve. lcms.cz From this, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the poly(this compound) can be determined. The PDI provides a measure of the breadth of the molecular weight distribution. This technique is crucial for understanding how reaction conditions affect the final polymer properties. GPC has been applied to various polymers, including those derived from fumarates, to assess their molecular weight characteristics. researchgate.netscipoly.comgoogle.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dimethyl fumarate |

| Diphenyl fumarate |

| Dibutyl fumarate |

| Dihexyl fumarate |

| Poly(this compound) |

| Poly(4,4-dipropoxy-2,2-diphenyl propane fumarate) |

| Acetonitrile |

Mass Spectrometry for Structural Elucidation and Purity Analysis

Mass spectrometry stands as a powerful analytical technique for the structural elucidation and purity assessment of chemical compounds, including esters like this compound. scribd.comrfi.ac.uk This methodology provides critical information regarding a molecule's mass, elemental composition, and structural features by analyzing the mass-to-charge ratio (m/z) of its ions. pharmaknowledgeforum.com When coupled with chromatographic techniques such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes an exceptionally specific and sensitive tool for identifying a target compound and detecting trace-level impurities within a sample. nih.govnih.govlcms.cz

For structural elucidation, high-resolution mass spectrometry (HRMS) can determine the precise molecular weight of this compound, which allows for the confirmation of its molecular formula. pharmaknowledgeforum.com The primary utility of mass spectrometry in structural characterization, however, lies in the analysis of fragmentation patterns. libretexts.org When a molecule is ionized in the mass spectrometer, typically through electron ionization (EI), the resulting molecular ion can undergo fragmentation, breaking apart in predictable ways that reflect its underlying structure. libretexts.orgdocbrown.info

The fragmentation of dialkyl fumarates is influenced by the ester functional groups and the nature of the alkyl chains. Common fragmentation pathways for esters include cleavage of the bonds adjacent to the carbonyl group. libretexts.org The analysis of copolymers containing dialkyl fumarates, such as diisopropyl fumarate (DIPF), has been facilitated by techniques like gas chromatography-mass spectrometry (GC-MS) to identify degradation products and understand thermal behavior. unlp.edu.ar

While specific fragmentation data for this compound is not extensively published, analysis of a closely related isomer, Fumaric acid, di(2,4-dimethylpent-3-yl) ester (with the same molecular formula C₁₈H₃₂O₄ and molecular weight), provides insight into the expected fragmentation pattern. nist.gov The mass spectrum reveals key fragments that are characteristic of the compound's structure.

Below is a table of significant ion fragments observed in the electron ionization mass spectrum of a this compound isomer, which are instrumental for structural confirmation.

Table 1: Key Mass Spectral Fragments for this compound Isomer

| m/z (mass/charge) | Proposed Fragment Ion | Significance |

|---|---|---|

| 241 | [M - C₅H₁₁O]⁺ | Loss of a pentoxy group |

| 199 | [M - C₅H₁₁O₂ - C₂H₂]⁺ | Further fragmentation after initial loss |

| 141 | [C₅H₉O₄]⁺ | Fragment containing the fumarate backbone |

| 115 | [C₄H₃O₄]⁺ | Fumaric acid fragment |

| 71 | [C₅H₁₁]⁺ | Pentyl cation |

Data sourced from NIST WebBook for Fumaric acid, di(2,4-dimethylpent-3-yl) ester. nist.gov

In the context of purity analysis, mass spectrometry is invaluable. nih.gov Regulatory bodies and pharmaceutical development processes rely on detailed impurity profiling to ensure the safety and efficacy of substances. lcms.cz GC-MS and LC-MS methods are developed to separate this compound from any potential impurities, such as unreacted starting materials, byproducts from synthesis, or degradation products. nih.govgoogle.com For instance, methods developed for analyzing dimethyl fumarate in consumer products can be adapted to quantify impurities in this compound. nih.govresearchgate.net Selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) can be employed to achieve very low detection and quantification limits for specific impurities, ensuring the high purity of the final product. nih.govnih.gov

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes, primarily through reactions with water (hydrolysis) and light (photolysis).

As an ester, this compound is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves one or both of the ester bonds. This process results in the formation of its constituent molecules: fumaric acid and pentanol (B124592). The rate of this degradation pathway is highly dependent on the pH of the surrounding medium.

While specific kinetic data for this compound is not extensively documented, studies on analogous short-chain dialkyl fumarates, such as dimethyl fumarate, provide significant insights. Research on dimethyl fumarate demonstrates that it is highly susceptible to hydrolysis under both acidic and alkaline conditions, with stability being greatest near a neutral pH. nih.gov The degradation kinetics for dimethyl fumarate show a U-shaped curve with the lowest degradation rate observed at pH 7 and significantly faster rates at pH 1 and pH 9. nih.gov It is expected that this compound would follow a similar pattern, with the ester linkages being cleaved to release pentanol and fumaric acid.

Table 1: Predicted pH-Dependent Hydrolytic Stability of this compound (based on Dimethyl Fumarate Analogy)

| pH Condition | Relative Stability | Primary Degradation Products |

| Acidic (e.g., pH < 4) | Low | Fumaric Acid, Pentanol |

| Neutral (e.g., pH 6-7) | High | Minimal Degradation |

| Alkaline (e.g., pH > 8) | Very Low | Fumarate Salt, Pentanol |

| This table illustrates the expected trend for this compound based on documented findings for dimethyl fumarate. nih.gov |

Photolytic degradation, or photolysis, is the breakdown of compounds by photons of light. This can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically generated species like hydroxyl radicals.

This compound contains a carbon-carbon double bond (C=C) within its fumarate backbone, which is a chromophore capable of absorbing light in the ultraviolet spectrum. nih.gov This absorption can lead to direct photolysis when exposed to sunlight, potentially causing isomerization from the trans (fumarate) to the cis (maleate) form or cleavage of the molecule. aston.ac.uk

Furthermore, in the atmosphere, dialkyl fumarates are subject to indirect photolysis. Vapor-phase diethyl fumarate, a close analogue, is degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov The atmospheric half-life for this reaction is estimated to be approximately 1.6 days. nih.gov A similar fate would be expected for the vapor-phase fraction of this compound, where it would be oxidized by atmospheric radicals.

Hydrolytic Stability and Pathways

Biotic Degradation Pathways

Biotic degradation, the breakdown of organic matter by living organisms, is often the most significant pathway for the removal of synthetic compounds from the environment. isa-arbor.comresearchgate.net

Soil and aquatic environments harbor diverse microbial communities, including bacteria and fungi, that are capable of degrading a wide range of xenobiotic compounds. nih.govmdpi.com Diesters, including fumarates, are known to be biodegradable by common microorganisms. mcgill.caresearchgate.net Studies on a series of diesters based on fumaric, maleic, and succinic acids have shown that they are amenable to biodegradation. mcgill.ca

The bacterium Rhodococcus rhodocrous has been identified as being particularly effective at degrading various diester plasticizers. mcgill.caresearchgate.net The rate of biodegradation is influenced by the structure of the compound, specifically the length of the alcohol chain. Research indicates that diesters with longer alkyl chains, like this compound, tend to be degraded more slowly than those with shorter chains, such as dimethyl or diethyl fumarate. mcgill.ca However, diesters made with straight-chain alcohols like pentanol are typically biodegraded without the accumulation of persistent intermediate metabolites. mcgill.ca

Table 2: Relative Biodegradation Rates for Diesters with Varying Structures by Rhodococcus rhodocrous

| Compound Class | Alkyl Chain Length | Relative Degradation Rate | Metabolite Accumulation |

| Succinates | Short (e.g., Butyl) | Fast | Low |

| Succinates | Long (e.g., Octyl) | Slower | Higher (Monoester) |

| Fumarates | (Predicted for Pentyl) | Moderate | Low (Non-persistent) |

| Phthalates | Branched (e.g., 2-Ethylhexyl) | Very Slow | High (Stable Metabolites) |

| This table is a summary based on findings from a comparative study on various diesters, indicating that straight-chain fumarates are biodegradable. mcgill.ca |

The microbial breakdown of this compound is an enzymatic process. The initial and key step is the enzymatic hydrolysis of the ester bonds. frontiersin.org Microorganisms such as bacteria and fungi secrete extracellular enzymes, primarily non-specific esterases (or carboxyl-esterases), that catalyze this cleavage. frontiersin.orgnih.gov

The enzymatic degradation proceeds in a stepwise manner:

First Hydrolysis: An esterase enzyme attacks one of the ester linkages, cleaving it to release a molecule of pentanol and forming the intermediate metabolite, monophenyl fumarate. researchgate.netnih.gov

Second Hydrolysis: A second enzymatic hydrolysis step cleaves the remaining ester bond of monophenyl fumarate, yielding fumaric acid and a second molecule of pentanol. nih.gov

Once these primary metabolites are formed, they are readily assimilated by microorganisms and enter central metabolic pathways. nih.gov

The degradation of this compound results in the formation of predictable intermediate and final metabolites.

Monopentyl Fumarate: This is the initial monoester intermediate formed after the first enzymatic hydrolysis. Studies on analogous diesters confirm the formation and subsequent degradation of the corresponding monoester. mcgill.caresearchgate.net

Pentanol: This straight-chain alcohol is released during both hydrolytic steps. In the environment, pentanol is readily biodegradable and is typically oxidized by alcohol and aldehyde dehydrogenases to form pentanoic acid, which then enters the beta-oxidation pathway to be fully metabolized for energy and biomass.

Fumaric Acid: As the final backbone product, fumaric acid is a naturally occurring compound. It is a key intermediate in the citric acid cycle (Krebs cycle), a central metabolic pathway in most living organisms, and is therefore completely and rapidly mineralized. nih.gov

The fate of these metabolites is generally transient, as they are non-persistent and serve as substrates for further microbial metabolism. mcgill.ca

Table 3: Degradation Products of this compound and Their Environmental Fate

| Compound | Type | Formation Pathway | Subsequent Fate |

| This compound | Parent Compound | - | Abiotic and Biotic Degradation |

| Monopentyl Fumarate | Intermediate Metabolite | Enzymatic Hydrolysis | Further hydrolysis to Fumaric Acid and Pentanol |

| Pentanol | Primary Metabolite | Hydrolysis (Abiotic & Biotic) | Oxidation and entry into beta-oxidation pathway |

| Fumaric Acid | Primary Metabolite | Hydrolysis (Abiotic & Biotic) | Entry into the Citric Acid Cycle and mineralization |

Conclusion

Dipentyl fumarate (B1241708) is a significant member of the fumarate ester family, with a well-defined chemical profile and a range of applications, particularly in the realm of polymer science. Its synthesis from fumaric acid and pentanol (B124592) is a straightforward esterification, and its reactivity is centered around its ester and alkene functional groups. As a comonomer and plasticizer, it offers a means to modify and enhance the properties of various polymers, coatings, and adhesives. While much of the recent focus in fumarate research has been on the biological activity of smaller esters, the industrial utility of compounds like dipentyl fumarate remains an important aspect of their chemistry.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Fumaric acid |

| Dimethyl fumarate |

| Monoethyl fumarate |

| Pentanol |

| Sulfuric acid |

| Vinyl acetate (B1210297) |

| Di-n-amyl fumarate |

| Diethyl fumarate |

| Di-tert-butyl fumarate |

| Dipentyl phthalate |

| Monoethyl hydrogen fumarate |

| Maleic acid |

| Dihexyl fumarate |

| Dibutyl fumarate |

| Diroximel fumarate |

| Monomethyl fumarate |

| Maleic anhydride (B1165640) |

| Phenol |

| Diphenyl fumarate |

| Dibehenyl fumarate |

| Poly(4,4'-dipropoxy-2,2'diphenyl propane (B168953) fumarate) |

| Dibutyl maleate (B1232345) |

| Di(2-ethylhexyl) maleate |

| Dioctyl fumarate |

| Di(2-ethylhexyl) fumarate |

| Poly(propylene fumarate) |

Green Chemistry Principles in Dipentyl Fumarate Chemistry

Adherence to the 12 Principles of Green Chemistry

The synthesis of dipentyl fumarate (B1241708), a diester formed from fumaric acid and 1-pentanol (B3423595), can be designed to adhere to many of the 12 principles of green chemistry. royalsocietypublishing.orgkahedu.edu.in Key alignments include:

By focusing on these areas, the production of dipentyl fumarate can serve as a model for sustainable chemical manufacturing.

Atom Economy and Synthetic Efficiency Maximization

Atom economy is a core green chemistry metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgprimescholars.comrsc.org The ideal synthesis has a 100% atom economy. chegg.com

The primary synthesis route for this compound is the Fischer esterification of fumaric acid with two equivalents of 1-pentanol. This reaction is highly atom-economical, with the only byproduct being water.

Reaction: C₄H₄O₄ (Fumaric Acid) + 2 C₅H₁₂O (1-Pentanol) → C₁₄H₂₄O₄ (this compound) + 2 H₂O (Water)

The atom economy for this process can be calculated as follows:

Interactive Data Table: Atom Economy of this compound Synthesis

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

|---|---|---|---|

| Fumaric Acid | C₄H₄O₄ | 116.07 | Reactant |

| 1-Pentanol | C₅H₁₂O | 88.15 | Reactant |

| This compound | C₁₄H₂₄O₄ | 256.34 | Product |

Calculation:

Mass of Reactants: 116.07 + (2 * 88.15) = 292.37 g/mol

Mass of Desired Product: 256.34 g/mol

Percent Atom Economy: (256.34 / 292.37) * 100% = 87.7%

Minimization of Hazardous Substances and Waste Streams

A central tenet of green chemistry is the reduction of hazards associated with chemicals and their synthesis. royalsocietypublishing.org In the production of this compound, this involves evaluating the toxicity of reactants and minimizing waste. The primary feedstocks, fumaric acid and 1-pentanol, have relatively low toxicity. The main source of hazard in traditional esterification often comes from the catalyst, such as concentrated sulfuric acid. asta.edu.au Shifting to less hazardous solid acid catalysts or enzymes mitigates this risk.

The primary waste stream from the reaction is water. However, inefficient processes can generate additional waste from unreacted starting materials, catalyst neutralization byproducts, and solvents used in purification. asta.edu.au Best practices for waste minimization include: numberanalytics.com

Furthermore, designing molecules for reduced environmental impact is crucial. Studies on similar dialkyl fumarates as potential "green plasticizers" indicate they can be designed for enhanced biodegradability compared to traditional phthalates, reducing their persistence and impact if released into the environment. nih.gov

Application of Sustainable Catalysis in Synthesis and Polymerization

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency and lower energy consumption while reducing waste. rsc.org For this compound synthesis, moving from traditional homogeneous acid catalysts (e.g., sulfuric acid) to sustainable alternatives is a key objective. researchgate.netresearchgate.net Sustainable catalysts offer advantages like easier separation, reusability, and reduced corrosivity.

Interactive Data Table: Comparison of Catalysts for Fumarate Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic acid | Low cost, high activity | Difficult to separate, corrosive, generates salt waste upon neutralization |

| Heterogeneous (Solid Acid) | Zeolites, Sulfonated Resins, Halloysite (B83129), Metal Oxides | Easily separated and recycled, less corrosive, reduced waste | May have lower activity or require higher temperatures |

| Biocatalysts (Enzymes) | Lipases | High selectivity, mild reaction conditions, biodegradable | Higher cost, potential for denaturation, lower stability |

| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | Metal-free, can offer high selectivity | Can be expensive, may require specific reaction conditions |

Recent research has highlighted the effectiveness of various heterogeneous catalysts for esterifying biomass-derived acids like fumaric acid. researchgate.net For instance, natural clays (B1170129) like halloysite have shown high yields for producing various dialkyl fumarates. researchgate.net Metal-organic frameworks (MOFs), such as Zr-fumarate-MOF, have also been demonstrated as effective heterogeneous catalysts for transesterification reactions, showcasing the potential for creating catalytic systems from the fumarate structure itself. mdpi.com In the realm of polymerization, dialkyl fumarates can be used as monomers to create polymers with unique properties, such as high thermal stability. tandfonline.comresearchgate.net The use of sustainable catalytic methods, including enzymatic processes or supported metal catalysts, can make the polymerization process greener and more efficient. royalsocietypublishing.org

Utilization of Renewable Feedstocks and Bio-based Resources

One of the most significant aspects of this compound's green profile is the potential for its entire carbon backbone to be derived from renewable resources. kahedu.edu.in This approach moves away from a fossil fuel-based economy and toward a more sustainable bio-economy. ieabioenergy.comresearchgate.net

Fumaric Acid: This dicarboxylic acid is a top value-added platform chemical that can be produced from biomass. researchgate.net It is a natural metabolic product and can be manufactured on an industrial scale via the fermentation of sugars (like glucose and xylose) from lignocellulosic materials using microorganisms such as Rhizopus oryzae. researchgate.netresearchgate.netmdpi.com

1-Pentanol (Amyl Alcohol): The alcohol component can also be sourced renewably. 1-Pentanol is a component of fusel oil, a byproduct of ethanol (B145695) fermentation from biomass. It can also be produced through targeted fermentation pathways or from other bio-based platform chemicals.

The combination of these two bio-derived feedstocks makes this compound a potentially 100% bio-based chemical. This aligns with the development of sustainable products like bio-based plasticizers, where researchers have successfully created alternatives to petroleum-derived products using bio-based fumarates and other renewable dienes and alcohols. researchgate.netacs.orgdntb.gov.uafigshare.com

Interactive Data Table: Renewable Sources for this compound Precursors

| Precursor | Bio-based Source | Production Method |

|---|---|---|

| Fumaric Acid | Lignocellulosic Biomass (e.g., corn starch, wood waste) | Microbial Fermentation (Rhizopus oryzae) |

| 1-Pentanol | Biomass (e.g., corn, sugarcane) | Byproduct of ethanol fermentation (fusel oil); Engineered microbial synthesis |

Solvent Selection and Green Solvents in Reaction Design

Solvents often constitute the largest mass component of a chemical reaction and are a major source of waste and environmental pollution. royalsocietypublishing.org The fifth principle of green chemistry encourages making solvents unnecessary or innocuous. acs.org For the synthesis of this compound, several green solvent strategies can be applied:

Research shows that the use of green solvents can lead to higher yields and faster reaction times in processes like esterification and polymerization compared to traditional solvents. researchtrendsjournal.com

Advanced Applications and Research Directions in Materials Science

Polymeric Materials for Specialized Applications

Copolymers derived from dialkyl fumarates are noted for their unique structures, high thermal stability, and chain rigidity. researchgate.nettandfonline.com These characteristics make them suitable for use as performance-enhancing additives in various industrial products.

Copolymers based on dialkyl fumarates (DRFs) are effective as additives in crude oil and lubricants, particularly as Pour Point Depressants (PPDs) and Viscosity Index Improvers (VIIs).

Pour Point Depressants (PPDs): The accumulation and crystallization of paraffin (B1166041) wax in waxy crude oils at low temperatures can increase viscosity and cause solidification, posing significant flow assurance challenges. ijeast.com Copolymers containing long-chain alkyl fumarates are used as PPDs to mitigate these issues. researchgate.net The mechanism involves the long alkyl side chains of the fumarate (B1241708) units co-crystallizing with the paraffin wax molecules in the oil. The bulky polymer backbone, however, disrupts the formation of a large, cohesive wax crystal lattice, thereby inhibiting gelation and maintaining the oil's ability to flow at lower temperatures. tandfonline.com

The effectiveness of these copolymers is influenced by their molecular structure, including the length of the alkyl side chains and the ratio of comonomers. ijeast.comresearchgate.net Studies on dialkyl fumarate-vinyl acetate (B1210297) copolymers have shown that their performance as flow improvers depends significantly on the vinyl acetate content, with one study finding the most effective performance was achieved with a copolymer containing 58–59% (mol) of vinyl acetate. tandfonline.com Research on various dialkyl fumarate copolymers demonstrated that their efficiency as PPDs generally increases with the length of the alkyl group. ijeast.com For instance, copolymers based on didodecyl fumarate/vinyl acetate were found to be particularly effective PPDs. ijeast.com

| Copolymer System | Function | Key Finding | Source |

|---|---|---|---|

| Dibehenyl Fumarate–Vinyl Acetate | Pour Point Depressant | Demonstrated good performance, especially with a molar feed ratio of 1:1.5. | researchgate.net |

| Dialkyl Fumarate–Vinyl Acetate | Pour Point Depressant | Effectiveness depends on vinyl acetate content; optimal performance at 58-59% (mol) vinyl acetate. | tandfonline.com |

| Didodecyl Fumarate/Vinyl Acetate | Pour Point Depressant | More effective as a PPD compared to corresponding maleate (B1232345) copolymers or those with shorter alkyl chains. | ijeast.com |

| Dialkyl Ester/Vinylpyrrolidone | Viscosity Index Improver | More efficient as a viscosity index improver than corresponding vinyl acetate copolymers. | ijeast.com |

Viscosity Modifiers: Viscosity modifiers, or viscosity index improvers, are polymeric additives that reduce the extent to which a lubricating oil's viscosity changes with temperature. Research has indicated that copolymers of dialkyl esters, such as fumarates, with vinylpyrrolidone (VP) are more efficient as viscosity index improvers compared to their counterparts made with vinyl acetate. ijeast.com

In road engineering, polymers are added to bitumen to create polymer-modified bitumen (PMB), which offers enhanced performance characteristics such as improved elasticity, resistance to deformation, and durability compared to conventional bitumen. vidara.commdpi.com While specific studies on dipentyl fumarate are limited, research on related dialkyl fumarates provides insight into their potential.

New copolymers of dioctyl fumarate (a related dialkyl fumarate) and styrene (B11656) have been synthesized and used to modify bitumen. unlp.edu.ar These fumaric copolymers are characterized by high thermal stability and solubility in common organic solvents. unlp.edu.ar When blended with a base bitumen, the resulting modified bitumen (MB) exhibited higher viscosity. unlp.edu.ar Thermal and morphological analyses showed good compatibility between the fumarate copolymer and the bitumen, which is a crucial factor for the stability and performance of PMBs and suggests a promising starting point for their potential application in road engineering. unlp.edu.ar The modification of bitumen with these copolymers enhances its viscosity, indicating an improvement in the binder's resistance to flow. unlp.edu.ar

Drilling fluids are essential for oil and gas drilling operations, serving to cool the drill bit, carry rock cuttings to the surface, and maintain wellbore stability. mdpi.com Additives are used to control the fluid's rheological properties and to minimize the loss of fluid into the surrounding geological formations (filtrate loss).

The fumarate structure has proven valuable in the design of these additives. Research has shown that a cost-effective filtrate loss reducer can be synthesized by copolymerizing fumaric acid sludge (FAS), an industrial byproduct, with acrylamide (B121943) (AM) and 2-acrylamide-2-methyl propane (B168953) sulfonic acid (AMPS). mdpi.commdpi.com The resulting polymer, PAAF, demonstrates excellent resistance to high temperatures and complex saline environments. mdpi.commdpi.com In tests, it effectively controlled fluid loss, with an API filtration loss of only 13.2 mL/30 min after aging at 150°C in a complex saline-based mud, meeting industry standards. mdpi.com The presence of carboxyl groups from the fumaric acid component helps reduce the polymer's molecular weight, which prevents an undesirable increase in the drilling mud's viscosity. mdpi.com While this research used a fumaric acid source rather than a specific dialkyl fumarate, it highlights the utility of the fumarate backbone for creating robust polymers for drilling applications. Other research has also pointed to sulfonated fumarates, such as (3-sulfopropyl)fumarate, as potential components for drilling fluids. researchgate.net

Copolymers for Modified Bitumen and Road Engineering

Advanced Polymer Composites and Hybrid Materials

The polymerization of fumarate esters is a key strategy for creating advanced composites and hybrid materials. These materials combine the polymer matrix with fillers or other components to achieve properties that surpass those of the individual constituents. researchgate.net Fumarate-based polymers like poly(butyl fumarate) and poly(propylene fumarate) are particularly attractive for these applications. mdpi.comresearchgate.net

One study demonstrated the fabrication of a novel hybrid material for potential use in LED encapsulation by UV-curing a mixture of poly(butyl fumarate) (PBF) and poly(propylene fumarate)-diacrylate (PPF-DA). mdpi.com The resulting polymer network showed excellent optical transparency, high refractive index, good mechanical properties, and excellent thermal stability. mdpi.com The mechanical strength of the material could be tailored by adjusting the ratio of the components, as shown in the table below. mdpi.com

| PBF/PPF-DA Double-Bond Ratio | Tensile-Shear Strength (MPa) | Bonding Strength (MPa) | Compression Strength (MPa) | Source |

|---|---|---|---|---|

| 0.5 | 1.57 | 3.40 | 27.65 | mdpi.com |

| 1.0 | 1.12 | 2.15 | 13.29 | mdpi.com |

| 2.0 | 0.84 | 1.56 | 5.10 | mdpi.com |

In another example, hybrid materials were created using poly(propylene fumarate) (PPF) as the matrix and HEMA-functionalized graphene oxide as a reinforcing agent. researchgate.net The incorporation of the functionalized nanofiller led to a significant improvement in mechanical properties, with a 14-fold increase in the compressive modulus and a 2-fold improvement in compressive strength, making such materials suitable for demanding applications like tissue engineering scaffolds. researchgate.net